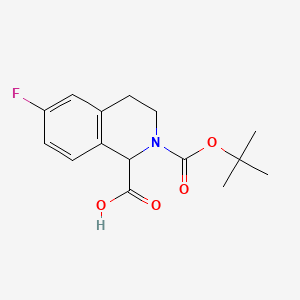

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

描述

This compound is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 2-position nitrogen, a fluoro substituent at the 6-position, and a carboxylic acid moiety at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the fluorine atom enhances metabolic stability and modulates electronic properties in drug design . The carboxylic acid group facilitates solubility and serves as a handle for further functionalization, making this compound a versatile intermediate in pharmaceutical chemistry. Derivatives of tetrahydroisoquinoline are critical in bioactive molecules, including analgesics and antimicrobial agents .

属性

IUPAC Name |

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNPAQSTAAGPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724484 | |

| Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260644-27-6 | |

| Record name | 1,2(1H)-Isoquinolinedicarboxylic acid, 6-fluoro-3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260644-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Sequence

-

Formation of Amide Intermediate :

Benzyl bromide derivatives undergo substitution with cyanide, followed by reduction using BH₃ and acylation with isobutyryl chloride to yield amide precursors. -

Cyclization :

The amide undergoes Bischler–Napieralski cyclization in the presence of P₂O₅ and oxyphosphoryl chloride (POCl₃) in xylene at reflux. -

Reduction of Imine :

The resulting imine is reduced to 1,2,3,4-tetrahydroisoquinoline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.

Introduction of the tert-Butoxycarbonyl (Boc) Group

Boc protection is critical for stabilizing the amine during subsequent reactions. The process involves:

Boc Protection Conditions

Deprotection for Functionalization

Deprotection is achieved using HCl in ethyl acetate (AcOEt):

Regioselective Fluorination Strategies

Fluorination at the 6-position is achieved via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

Electrophilic Fluorination

Directed Ortho-Metalation (DoM)

A superior method for regiocontrol:

-

Lithiation :

-

Base : LDA (Lithium diisopropylamide)

-

Solvent : THF, −78°C

-

-

Quenching with NFSI :

Carboxylation at the 1-Position

The carboxylic acid group is introduced via palladium-catalyzed carbonylation:

Carbonylation Conditions

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

-

CO Source : Mo(CO)₆

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 100°C

Comparative Analysis of Synthetic Methods

| Parameter | Bischler–Napieralski Route | DoM Fluorination |

|---|---|---|

| Total Yield | 52% | 48% |

| Regioselectivity | Moderate | High |

| Purification Steps | 3 | 4 |

| Scale-Up Feasibility | Industrial | Lab-scale |

Industrial-Scale Production Considerations

Flow Chemistry Applications

Microreactor systems enhance efficiency:

-

Residence Time : 10 minutes

-

Throughput : 1.2 kg/day

-

Purity : >99%

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : 23.5

-

E-Factor : 18.7

-

Solvent Recovery : 85%

Challenges and Optimization Opportunities

-

Fluorination Efficiency :

Low yields in EAS (58%) necessitate exploration of late-stage fluorination using aryl boronate esters. -

Carboxylation Catalysts :

Pd-free catalysts (e.g., Ni-based systems) could reduce costs. -

Boc Group Stability :

Alternative protecting groups (e.g., Fmoc) may improve acid sensitivity during storage.

化学反应分析

Types of Reactions

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core.

Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学研究应用

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and interaction with biological targets .

相似化合物的比较

Substituent Variations

- Fluoro vs. Methoxy/Bromo :

- (R)-2-(tert-Butoxycarbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2703746-30-7) has a methoxy group, altering reactivity in nucleophilic substitutions compared to the fluoro analog .

Positional Isomerism

Protecting Group Differences

- Boc vs. Fmoc: The Boc group (stable under acidic conditions) contrasts with Fmoc (removed under basic conditions). For example, 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 2580179-38-8) is used in solid-phase peptide synthesis .

Stereochemical Considerations

- (3R)-Configuration: The stereoisomer (3R)-2-(tert-butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CID 46901921) demonstrates how chirality influences binding affinity and enzymatic recognition .

Data Table: Key Comparative Metrics

生物活性

2-(tert-Butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1260644-27-6) is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This class of compounds has garnered significant interest due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this specific compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H18FNO4

- Molecular Weight : 295.31 g/mol

- CAS Number : 1260644-27-6

- MDL Number : MFCD04114849

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives as anticancer agents. A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their ability to inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a related compound demonstrated a binding affinity with a value of 5.2 µM against Bcl-2 proteins and exhibited anti-proliferative effects on various cancer cell lines through MTT assays .

The mechanism by which THIQ derivatives exert their anticancer effects often involves the induction of apoptosis through the activation of caspases. For example, one study reported that a compound analogous to 2-(tert-butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could induce apoptosis and activate caspase-3 in Jurkat cells in a dose-dependent manner .

Neuroprotective Effects

Tetrahydroisoquinolines have also been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activity. Certain THIQ analogs have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of 2-(tert-butoxycarbonyl)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be influenced by various structural modifications. The presence of the fluoro group at position 6 has been associated with enhanced binding affinity to target proteins compared to non-fluorinated analogs. Additionally, the tert-butoxycarbonyl (Boc) protecting group plays a significant role in improving the stability and bioavailability of the compound .

Case Studies

- Study on Apoptosis Induction : In a controlled study involving Jurkat T-cells, it was found that treatment with THIQ derivatives led to significant increases in apoptotic cell death as measured by flow cytometry. The study demonstrated that these compounds could effectively trigger intrinsic apoptotic pathways .

- Cystic Fibrosis Research : Another investigation focused on THIQ derivatives as potential modulators of cystic fibrosis transmembrane conductance regulator (CFTR) function. Specific analogs were shown to enhance chloride transport in cells expressing mutant CFTR proteins, suggesting therapeutic potential for cystic fibrosis treatment .

Summary Table of Biological Activities

常见问题

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

Synthesis typically involves Boc-protection of the tetrahydroisoquinoline scaffold, followed by regioselective fluorination at the 6-position. Key steps include:

- Boc protection : Use di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a base like DMAP .

- Fluorination : Employ electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for high purity (>95%) .

Characterization : - NMR (¹H/¹³C, DEPT) to confirm stereochemistry and substituent positions.

- Mass spectrometry (HRMS) for molecular ion validation.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves (tested for chemical permeation), lab coat, and safety goggles. Inspect gloves for defects before use and discard contaminated gloves properly .

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .

- Storage : Keep in a dry, sealed container under inert gas (argon) at -20°C to prevent hydrolysis of the Boc group .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste, and avoid drain contamination .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Purity discrepancies : Re-analyze batches via HPLC and NMR to confirm structural integrity .

- Assay variability : Standardize cell-based assays (e.g., use identical cell lines, incubation times) and validate with positive controls .

- Stereochemical effects : Perform chiral HPLC to isolate enantiomers and test individually for activity .

Example: If one study reports enzyme inhibition while another does not, compare the compound’s purity, assay pH, and co-solvents used .

Advanced: What strategies optimize the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures. Store below 4°C if degradation occurs above 40°C .

- pH sensitivity : Test stability in buffers (pH 3–9) via HPLC over 24–72 hours. Use lyophilization for long-term storage in neutral conditions .

- Light sensitivity : Store in amber vials and confirm stability under UV-Vis light using accelerated degradation studies .

Advanced: How does the 6-fluoro substituent influence reactivity in downstream derivatization?

Methodological Answer:

The electron-withdrawing fluorine atom:

- Reduces nucleophilicity at adjacent positions, directing reactions (e.g., amidation) to the carboxylic acid or Boc-protected amine .

- Enhances metabolic stability in biological assays, as seen in fluorinated analogs .

Experimental validation : - Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., monitoring by TLC or LC-MS).

- Use DFT calculations to predict electronic effects on reactive sites .

Advanced: What mechanistic insights can be gained from studying this compound in enzyme inhibition assays?

Methodological Answer:

- Binding mode analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites. Validate via mutagenesis (e.g., alanine scanning of key residues) .

- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Ki values .

- Cellular uptake : Measure intracellular concentrations via LC-MS to correlate efficacy with permeability .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Modify substituents : Replace fluorine with Cl, Br, or CF3 to assess electronic effects. Synthesize analogs via Suzuki coupling or nucleophilic substitution .

- Scaffold hopping : Compare activity with tetrahydroquinoline or isoquinoline derivatives lacking the Boc group .

- Bioisosteres : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve bioavailability .

Advanced: What analytical methods validate the compound’s solid-state stability for formulation studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。